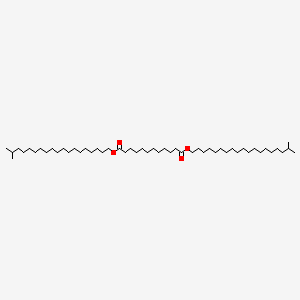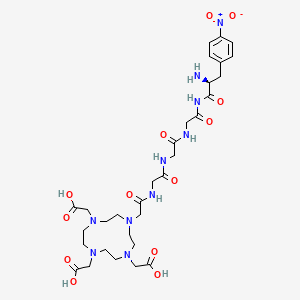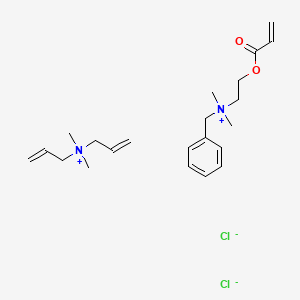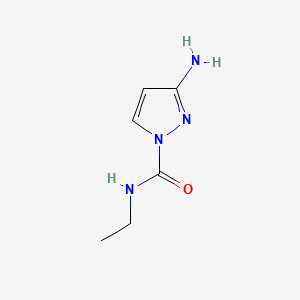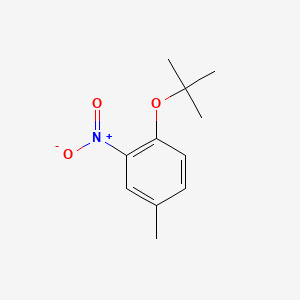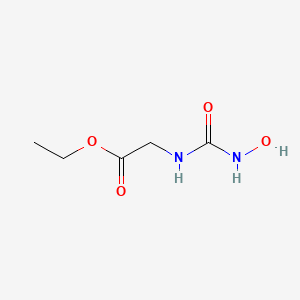
Ethyl 2-(hydroxycarbamoylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(hydroxycarbamoylamino)acetate is an organic compound with the molecular formula C5H10N2O4 It is an ester derivative that contains both ureido and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxycarbamoylamino)acetate can be synthesized through a multi-step process involving the reaction of ethyl chloroacetate with urea under basic conditions. The reaction typically involves the following steps:
Formation of Ethyl Ureidoacetate: Ethyl chloroacetate reacts with urea in the presence of a base such as sodium hydroxide to form ethyl ureidoacetate.
Hydroxylation: The ethyl ureidoacetate is then hydroxylated using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group, resulting in the formation of ethyl 2-(3-hydroxyureido)acetate.
Industrial Production Methods
Industrial production of ethyl 2-(3-hydroxyureido)acetate may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-(hydroxycarbamoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-oxo-ureido)acetate.
Reduction: The compound can be reduced to form ethyl 2-(3-amino-ureido)acetate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 2-(3-oxo-ureido)acetate
Reduction: Ethyl 2-(3-amino-ureido)acetate
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(hydroxycarbamoylamino)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(3-hydroxyureido)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ureido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Ethyl Acetate: A simple ester used as a solvent in various applications.
Ethyl Ureidoacetate: A precursor in the synthesis of ethyl 2-(3-hydroxyureido)acetate.
Ethyl 2-(3-oxo-ureido)acetate: An oxidized derivative of ethyl 2-(3-hydroxyureido)acetate.
Uniqueness
Ethyl 2-(hydroxycarbamoylamino)acetate is unique due to the presence of both hydroxy and ureido functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
157166-51-3 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.145 |
IUPAC 名称 |
ethyl 2-(hydroxycarbamoylamino)acetate |
InChI |
InChI=1S/C5H10N2O4/c1-2-11-4(8)3-6-5(9)7-10/h10H,2-3H2,1H3,(H2,6,7,9) |
InChI 键 |
QOXOHGLGIFSMNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NO |
同义词 |
Glycine, N-[(hydroxyamino)carbonyl]-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


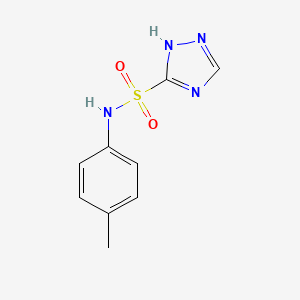
![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)
